molecular formula C20H31NaO2 B10767236 5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)-

5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)-

Cat. No.: B10767236
M. Wt: 326.4 g/mol
InChI Key: DDMGAAYEUNWXSI-UHFFFAOYSA-M
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Description

5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)-, commonly known as sodium arachidonate, is a polyunsaturated fatty acid salt. It is derived from arachidonic acid, a crucial component in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes. These compounds play significant roles in inflammatory and immune responses, making sodium arachidonate an important molecule in both biological and medical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- typically involves the following steps:

    Extraction and Purification: Arachidonic acid is extracted from natural sources such as animal liver or fish oil. The extracted acid is then purified through processes like distillation or chromatography.

    Neutralization: The purified arachidonic acid is neutralized with a sodium hydroxide solution to form the sodium salt. The reaction is typically carried out in an aqueous medium at room temperature.

    Crystallization: The resulting sodium arachidonate is crystallized from the solution, often by cooling or by adding a non-solvent to precipitate the product.

Industrial Production Methods

Industrial production of sodium arachidonate follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form prostaglandins and thromboxanes, which are vital for inflammatory responses.

    Reduction: Reduction reactions can convert it into saturated fatty acids.

    Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidizing agents: Such as oxygen or peroxides, are used in the presence of enzymes like cyclooxygenase.

    Reducing agents: Such as hydrogen gas in the presence of a catalyst like palladium.

    Substitution reagents: Such as other metal salts in aqueous solutions.

Major Products

Scientific Research Applications

5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 5,8,11,14-Eicosatetraenoic acid, sodium salt, (5Z,8Z,11Z,14Z)- exerts its effects involves:

    Molecular Targets: It targets enzymes like cyclooxygenase and lipoxygenase, which convert it into bioactive eicosanoids.

    Pathways: It is involved in the arachidonic acid pathway, leading to the production of prostaglandins, thromboxanes, and leukotrienes.

Comparison with Similar Compounds

Similar Compounds

    5,8,11,14-Eicosatetraenoic acid (Arachidonic acid): The parent compound, which is not in the sodium salt form.

    5,8,11,14,17-Eicosapentaenoic acid (EPA): Another polyunsaturated fatty acid with an additional double bond.

    5,8,11,14,17,20-Docosahexaenoic acid (DHA): A polyunsaturated fatty acid with six double bonds.

Uniqueness

Properties

Molecular Formula

C20H31NaO2

Molecular Weight

326.4 g/mol

IUPAC Name

sodium;icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

DDMGAAYEUNWXSI-UHFFFAOYSA-M

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+]

Origin of Product

United States

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